Cas no 2229645-06-9 (2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid)

2-2-(4-フルオロフェニル)エテニルシクロプロパン-1-カルボン酸は、フルオロフェニル基とシクロプロパン環を有する有機化合物です。この化合物は、特異的な分子構造により、医薬品中間体や機能性材料としての応用が期待されています。シクロプロパン環の剛直性とフルオロフェニル基の電子効果が組み合わさることで、高い化学的安定性と反応性のバランスを実現しています。特に、医薬品開発分野では、標的分子との立体配座制御や相互作用の最適化に寄与する可能性があります。また、カルボン酸基を有するため、さらなる誘導体合成の起点としても有用です。

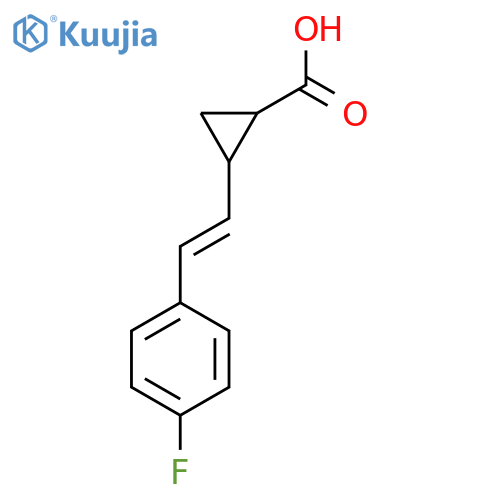

2229645-06-9 structure

商品名:2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid

2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid

- EN300-1788942

- 2229645-06-9

- 2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid

-

- インチ: 1S/C12H11FO2/c13-10-5-2-8(3-6-10)1-4-9-7-11(9)12(14)15/h1-6,9,11H,7H2,(H,14,15)/b4-1+

- InChIKey: XCYARTPMBHIEOH-DAFODLJHSA-N

- ほほえんだ: FC1C=CC(=CC=1)/C=C/C1CC1C(=O)O

計算された属性

- せいみつぶんしりょう: 206.07430775g/mol

- どういたいしつりょう: 206.07430775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 37.3Ų

2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788942-0.25g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1788942-2.5g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1788942-5.0g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1788942-10.0g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1788942-5g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1788942-0.1g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1788942-10g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1788942-1g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1788942-1.0g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1788942-0.5g |

2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid |

2229645-06-9 | 0.5g |

$946.0 | 2023-09-19 |

2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

2229645-06-9 (2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量